molecular formula C4H4ClN3 B1428453 1H-Pyrazole-4-carbonitrile hydrochloride CAS No. 1416351-94-4

1H-Pyrazole-4-carbonitrile hydrochloride

Cat. No. B1428453
CAS RN: 1416351-94-4
M. Wt: 129.55 g/mol
InChI Key: JXSZCZJXJVUJEE-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C4H3N3.ClH . Its molecular weight is 129.55 . The compound is also known by other names such as 4-Cyanopyrazole and Pyrazole-4-carbonitrile .


Molecular Structure Analysis

The InChI code for 1H-Pyrazole-4-carbonitrile hydrochloride is 1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H, (H,6,7);1H . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. The compound’s canonical SMILES is C1=C (C=NN1)C#N , which represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbonitrile hydrochloride has a molecular weight of 129.55 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 52.5 Ų . The compound is stored under refrigerated conditions .

Scientific Research Applications

γ-Secretase Modulators

Pyrazole compounds have been used as reagents in the preparation of aminothiazoles, which act as γ-secretase modulators. These modulators can play a role in Alzheimer’s disease treatment by influencing amyloid precursor protein processing .

JAK2 Inhibitors

They are also involved in synthesizing amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy. JAK2 is a protein tyrosine kinase involved in a signaling pathway that regulates blood cell production .

TGF-β1 and Active A Signaling Inhibitors

Pyridine derivatives, synthesized using pyrazole compounds, act as TGF-β1 and active A signaling inhibitors. These pathways are significant in various biological processes, including cell growth, inflammation, and cancer .

c-Met Kinase Inhibitors

MK-2461 analogs, which inhibit c-Met kinase, are another application of pyrazole derivatives. The c-Met kinase is a receptor tyrosine kinase that has been implicated in cancer development and progression .

Guanylation of Amines

Pyrazole compounds are used in the guanylation of amines and peptide synthesis, which is essential in creating various pharmaceuticals and research chemicals .

Synthesis of Bis-guanidinium-Cholesterol Derivatives

They are also used in synthesizing bis-guanidinium-cholesterol derivatives, which have potential applications in biochemistry and molecular biology .

properties

IUPAC Name

1H-pyrazole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSZCZJXJVUJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-4-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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